molecular formula C7H9BrN2 B8538294 (5-Bromo-2-methyl-pyridin-3-yl)-methyl-amine

(5-Bromo-2-methyl-pyridin-3-yl)-methyl-amine

Cat. No. B8538294
M. Wt: 201.06 g/mol
InChI Key: AKHWLFPCPNMDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-methyl-pyridin-3-yl)-methyl-amine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-methyl-pyridin-3-yl)-methyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-methyl-pyridin-3-yl)-methyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

5-bromo-N,2-dimethylpyridin-3-amine

InChI

InChI=1S/C7H9BrN2/c1-5-7(9-2)3-6(8)4-10-5/h3-4,9H,1-2H3

InChI Key

AKHWLFPCPNMDSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)Br)NC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-methyl-pyridin-3-ylamine (Stage 75.1.4, 3.81 mmol) in THF (25 ml) cooled with an ice-bath was added 1 M bis(trimethylsilyl)amide in THF (4.38 mmol). The RM was stirred for 1 h at rt then was added iodomethane (4.38 mmol). The RM was stirred for 1 h at rt. The RM was cooled with an ice-bath and was added 1 M bis(trimethylsilyl)amide in THF (1.9 mmol). The RM was stirred for 30 min at it then was added iodomethane (1.9 mmol). The RM was stirred for 1 h at it then was diluted with EtOAc and washed with aqueous Na2CO3, with brine, dried over Na2SO4, filtered and evaporated. The residue was taken in MeOH and separated by preparative HPLC. The first eluting pure fractions containing product were basified with NaHCO3, concentrated and extracted with dichloromethane (2×). The combined fractions were washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a brown oil (HPLC: tR 1.88 min (Method A); M+H=201, 203 MS-ES). The second eluting pure fractions, that contained (5-bromo-2-methyl-pyridin-3-yl)-dimethyl-amine side product, were basified with NaHCO3, concentrated and extracted with dichloromethane (2×). The combined fractions were washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a brown oil (HPLC: tR 2.01 min (Method A); M+H=215, 217 MS-ES).
Quantity
3.81 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
bis(trimethylsilyl)amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.38 mmol
Type
solvent
Reaction Step Two
Quantity
4.38 mmol
Type
reactant
Reaction Step Three
Name
bis(trimethylsilyl)amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.9 mmol
Type
solvent
Reaction Step Four
Quantity
1.9 mmol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-methyl-pyridin-3-ylamine (Stage 75.1.4, 3.81 mmol) in THF (25 ml) cooled with an ice-bath was added 1 M bis(trimethylsilyl)amide in THF (4.38 mmol). The RM was stirred for 1 h at rt then was added iodomethane (4.38 mmol). The RM was stirred for 1 h at rt. The RM was cooled with an ice-bath and was added 1 M bis(trimethylsilyl)amide in THF (1.9 mmol). The RM was stirred for 30 min at it then was added iodomethane (1.9 mmol). The RM was stirred for 1 h at it then was diluted with EtOAc and washed with aqueous Na2CO3, with brine, dried over Na2SO4, filtered and evaporated. The residue was taken in MeOH and separated by preparative HPLC. The first eluting pure fractions containing product were basified with NaHCO3, concentrated and extracted with dichloromethane (2×). The combined fractions were washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a brown oil (HPLC: tR 1.88 min (Method A); M+H=201, 203 MS-ES). The second eluting pure fractions, that contained (5-bromo-2-methyl-pyridin-3-yl)-dimethyl-amine side product, were basified with NaHCO3, concentrated and extracted with dichloromethane (2×). The combined fractions were washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a brown oil (HPLC: tR 2.01 min (Method A); M+H=215, 217 MS-ES).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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